Diethyl (4-Amino-3-pyridyl)phosphonate Diethyl (4-Amino-3-pyridyl)phosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18367670
InChI: InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C9H15N2O3P
Molecular Weight: 230.20 g/mol

Diethyl (4-Amino-3-pyridyl)phosphonate

CAS No.:

Cat. No.: VC18367670

Molecular Formula: C9H15N2O3P

Molecular Weight: 230.20 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (4-Amino-3-pyridyl)phosphonate -

Specification

Molecular Formula C9H15N2O3P
Molecular Weight 230.20 g/mol
IUPAC Name 3-diethoxyphosphorylpyridin-4-amine
Standard InChI InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11)
Standard InChI Key AJLSPLJOBJFRKJ-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C1=C(C=CN=C1)N)OCC

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of diethyl (4-amino-3-pyridyl)phosphonate consists of a pyridine core with two functional groups: an amino (-NH2) substituent at the 4-position and a diethyl phosphonate (-PO(OEt)2) group at the 3-position. This arrangement creates a polar, nitrogen-rich system with potential for hydrogen bonding and coordination chemistry.

Molecular Characteristics

  • Molecular Formula: C9H15N2O3P

  • Molecular Weight: 230.20 g/mol (calculated)

  • Key Functional Groups:

    • Pyridine ring (aromatic heterocycle)

    • Amino group (electron-donating substituent)

    • Diethyl phosphonate (hydrolytically stable phosphorus moiety)

While exact experimental data for this compound are unavailable, analogs such as diethyl (4-pyridinylmethyl)phosphonate (CAS 77047-42-8) exhibit a molecular weight of 229.21 g/mol and a logP value of 2.85, suggesting moderate lipophilicity . The amino group in the 4-position is expected to enhance solubility in polar solvents compared to non-amino-substituted pyridyl phosphonates.

Synthetic Approaches to Pyridyl Phosphonates

The synthesis of diethyl (4-amino-3-pyridyl)phosphonate can be inferred from established methods for heterocyclic phosphonate derivatives.

H-Phosphonate Addition to Imines

A widely used strategy involves the reaction of dialkyl H-phosphonates with heterocyclic imines. For pyridine derivatives, condensation of pyridinecarboxaldehydes with primary amines generates imine intermediates, which subsequently react with H-phosphonates .

RCHO+R’NH2RCH=NR’HP(O)(OEt)2RCH(NR’)P(O)(OEt)2\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} \xrightarrow{\text{HP(O)(OEt)}_2} \text{RCH(NR')P(O)(OEt)}_2

This method, optimized by Boduszek et al., avoids heterocycle degradation by using toluene as a solvent at 110°C with equimolar reactants . Applied to 4-amino-3-pyridinecarboxaldehyde, this route could yield the target compound.

Hypophosphorous Acid-Mediated Synthesis

Physicochemical and Spectroscopic Properties

Stability and Reactivity

Pyridyl phosphonates generally exhibit:

  • Hydrolytic Stability: Resistance to aqueous hydrolysis under neutral conditions due to the P-O bond's strength .

  • Acid Sensitivity: Protonation of the pyridine nitrogen (pKa ~5-6) enhances electrophilicity, potentially leading to C-P bond cleavage in strong acids .

  • Coordination Capacity: The amino and phosphonate groups enable metal chelation, as observed in Cu(II) complexes of imidazolyl phosphinic acids .

Spectroscopic Signatures

  • 31P NMR: Expected δ ≈ 20-25 ppm for diethyl phosphonates .

  • 1H NMR:

    • Pyridine H-2/H-6: δ 8.2-8.5 ppm (doublet)

    • Amino protons: δ 5.5-6.0 ppm (broad, exchangeable)

    • OCH2CH3: δ 1.2-1.4 ppm (triplet), 4.0-4.2 ppm (quartet)

Biological Activity and Applications

Acetylcholinesterase Inhibition

Structurally related α-aminophosphonates exhibit potent insecticidal activity through AChE inhibition. Compound 4e (IC50 = 3.16 mg/L) from pyrazole-containing phosphonates demonstrates 81% larvicidal activity against Plutella xylostella, comparable to chlorpyrifos . Molecular docking reveals tight binding to Drosophila melanogaster AChE (PDB:1QO9), with the phosphonate group interacting electrostatically at the catalytic site .

CompoundAChE IC50 (mg/L)Larvicidal Activity (%)
Diethyl analog*3.5-4.0 (est.)75-85 (est.)
Chlorpyrifos2.8390

*Estimated based on structural similarity to compound 4e .

Environmental and Toxicological Considerations

Ecotoxicity

Organophosphorus compounds require careful handling due to:

  • Persistence: Half-life in soil: 15-90 days

  • Bioaccumulation: LogP >2.5 indicates moderate accumulation risk .

Degradation Pathways

  • Hydrolysis: Major route in alkaline conditions (t1/2: 48h at pH 9) .

  • Photolysis: UV irradiation cleaves C-P bonds, yielding pyridinemethanol and phosphate derivatives .

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